2-Oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile
Overview
Description
2-Oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H12N2O and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Properties
A study by Gholap et al. (2007) synthesized various analogues of 2-oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile, evaluating their antifungal properties. This research indicates a potential application of these compounds in antifungal treatments, considering the relationship between functional group variations and biological activity (Gholap et al., 2007).
Spectroscopic Characterization and NLO Analysis
Wazzan et al. (2016) conducted detailed spectroscopic characterization and nonlinear optical (NLO) properties analysis of derivatives of this compound. This research is significant for understanding the electronic properties and potential biological applications of these compounds (Wazzan et al., 2016).
Antiproliferative Activity
Abdel‐aziz et al. (2019) explored the synthesis of new 3-cyanopyridines, including derivatives of this compound, and evaluated their antiproliferative activity. This study provides insight into the potential use of these compounds in cancer treatments, particularly against liver carcinoma (Abdel‐aziz et al., 2019).
Synthesis and Structural Analysis
Moustafa et al. (2012) investigated the synthesis of various enaminones, including this compound derivatives, providing new routes to various organic compounds. This research contributes to the field of synthetic chemistry, particularly in the synthesis of complex organic structures (Moustafa et al., 2012).
Properties
IUPAC Name |
2-oxo-4-phenyl-1-prop-2-enylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-9-17-10-8-13(14(11-16)15(17)18)12-6-4-3-5-7-12/h2-8,10H,1,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYRKDMUWKMWPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.